tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 561307-62-8
VCID: VC4164655
InChI: InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCl
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.74

tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate

CAS No.: 561307-62-8

Cat. No.: VC4164655

Molecular Formula: C14H16ClNO2

Molecular Weight: 265.74

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate - 561307-62-8

Specification

CAS No. 561307-62-8
Molecular Formula C14H16ClNO2
Molecular Weight 265.74
IUPAC Name tert-butyl 5-(chloromethyl)indole-1-carboxylate
Standard InChI InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3
Standard InChI Key RSPDZHHUNZLADW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1H-indole scaffold substituted with a chloromethyl group at position 5 and a tert-butyl carboxylate at position 1. The tert-butyl group acts as a protective moiety for the carboxylate, while the chloromethyl group facilitates nucleophilic substitutions or cross-coupling reactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₄H₁₆ClNO₂
Molecular Weight265.74 g/mol
Density1.34 g/cm³ (estimated)
LogP (Lipophilicity)~4.32
Melting PointNot reported-

The chloromethyl group’s electronegativity (Pauling scale: χ = 3.0) enhances its reactivity toward nucleophiles, enabling functionalization at the 5-position .

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis typically involves three stages:

  • Indole Core Formation: Cyclization of 2-aminobenzyl alcohol derivatives under acidic conditions yields the indole skeleton .

  • Chloromethylation: Reaction with chloromethyl methyl ether (MOMCl) introduces the chloromethyl group at position 5 .

  • Esterification: tert-Butyl alcohol reacts with the indole carboxylate using p-toluenesulfonic acid as a catalyst .

Table 2: Industrial Synthesis Parameters

ParameterConditionYield
Cyclization Temperature80–100°C75–85%
Chloromethylation AgentMOMCl90%
Esterification Catalystp-TsOH88%

Industrial protocols emphasize green chemistry principles, such as using continuous flow reactors to minimize waste .

Biological Activity and Mechanisms

Antimicrobial Effects

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), likely via enzyme inhibition .

Applications in Drug Development

Prodrug Design

The tert-butyl ester is cleaved under acidic conditions (e.g., tumor microenvironments), releasing active carboxylates. This property is exploited in prodrugs targeting hypoxic tumors .

Intermediate for Kinase Inhibitors

Functionalization at the 5-position yields analogs inhibiting PI3K and MAPK pathways. For example, coupling with boronic acids via Suzuki-Miyaura reactions produces biaryl indoles with nanomolar IC₅₀ values .

Industrial and Material Science Applications

Organic Electronics

Indole derivatives serve as electron-transport materials in OLEDs. The tert-butyl group enhances solubility in organic solvents, facilitating thin-film deposition .

Polymer Chemistry

The chloromethyl group undergoes radical polymerization to form conductive polymers with σ ≈ 10⁻³ S/cm, suitable for antistatic coatings .

ParameterClassificationSource
RIDADRUN 3077 (Environmentally Hazardous)
WGK Germany3 (Highly water-polluting)

Proper PPE (gloves, goggles) and fume hoods are mandatory during handling due to potential alkylating agent toxicity .

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